molecular formula C18H15F3N2O3 B5944806 7-methyl-2,5-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

7-methyl-2,5-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B5944806
M. Wt: 364.3 g/mol
InChI Key: KEEVDCRNWBXIDD-UHFFFAOYSA-N
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Description

7-methyl-2,5-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and a trifluoromethyl group, known for enhancing the biological activity of molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-2,5-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Fischer indole synthesis can be employed, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

7-methyl-2,5-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, especially at positions activated by the trifluoromethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium catalyst.

    Substitution reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

7-methyl-2,5-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-methyl-2,5-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-methyl-2,5-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide lies in its combination of a quinoline core with a trifluoromethyl group, which imparts enhanced stability, lipophilicity, and biological activity compared to other similar compounds.

Properties

IUPAC Name

7-methyl-2,5-dioxo-N-[3-(trifluoromethyl)phenyl]-1,6,7,8-tetrahydroquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O3/c1-9-5-14-12(15(24)6-9)8-13(17(26)23-14)16(25)22-11-4-2-3-10(7-11)18(19,20)21/h2-4,7-9H,5-6H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEVDCRNWBXIDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=C(C(=O)N2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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